molecular formula C10H7ClO2 B14008820 2-Chloro-2,3-dihydronaphthalene-1,4-dione CAS No. 22369-54-6

2-Chloro-2,3-dihydronaphthalene-1,4-dione

Cat. No.: B14008820
CAS No.: 22369-54-6
M. Wt: 194.61 g/mol
InChI Key: YFPSHVXMVUFALO-UHFFFAOYSA-N
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Description

2-Chloro-2,3-dihydronaphthalene-1,4-dione is a chlorinated derivative of naphthoquinone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2,3-dihydronaphthalene-1,4-dione typically involves the chlorination of 2,3-dihydronaphthalene-1,4-dione. This reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, often using continuous flow reactors to maintain consistent reaction conditions and high yields. The reaction is typically conducted at elevated temperatures and may require the use of catalysts to enhance the reaction rate and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: This compound can be reduced to form the corresponding hydroquinone derivative.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized naphthoquinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Substituted naphthoquinone derivatives with various functional groups.

Scientific Research Applications

2-Chloro-2,3-dihydronaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-2,3-dihydronaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. It can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also generate reactive oxygen species, contributing to its biological activity.

Comparison with Similar Compounds

  • 2-Chloro-1,4-naphthoquinone
  • 2,3-Dichloro-1,4-naphthoquinone
  • 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione

Comparison: 2-Chloro-2,3-dihydronaphthalene-1,4-dione is unique due to its specific chlorination pattern and the presence of the dihydronaphthalene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other chlorinated naphthoquinones. For example, 2-Chloro-1,4-naphthoquinone lacks the dihydronaphthalene ring, which can influence its reactivity and applications.

Biological Activity

2-Chloro-2,3-dihydronaphthalene-1,4-dione is a synthetic compound belonging to the naphthoquinone family, which is recognized for its diverse biological activities, particularly in cancer research. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent studies.

The molecular formula of this compound is C10H7ClO2C_{10}H_7ClO_2, with a molecular weight of approximately 200.61 g/mol. The compound features a naphthalene backbone with a chlorinated and a diketone functional group that contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthoquinone derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
Melanoma (A375)5.8Induces apoptosis via ROS generation
Non-small cell lung cancer (A549)20.6Inhibits NQO1 and induces DNA damage
Renal cancer (SN12C)7.19Selective cytotoxicity towards cancer cells

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells by increasing reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent apoptosis .
  • Inhibition of Key Enzymes : It selectively inhibits NAD(P)H-quinone oxidoreductase (NQO1), a crucial enzyme in cellular detoxification processes that is often overexpressed in tumors .
  • DNA Interaction : The compound can directly interact with DNA, causing damage that triggers cellular repair mechanisms and apoptosis .

Case Studies

Several studies have investigated the biological activity of similar naphthoquinone derivatives:

  • A study conducted by Aly et al. demonstrated that derivatives of naphthoquinones exhibited broad-spectrum anticancer activity against various cell lines including melanoma and ovarian cancer . The results indicated significant cytotoxic effects with IC50 values ranging from 5.8 µM to 20.6 µM.
  • Another research effort focused on the synthesis and evaluation of naphthoquinone derivatives as potential Hsp90 inhibitors showed that structural modifications could enhance anticancer efficacy while reducing toxicity to normal cells .

Properties

IUPAC Name

2-chloro-2,3-dihydronaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPSHVXMVUFALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294052
Record name 2-chloro-2,3-dihydronaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22369-54-6
Record name NSC93844
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-2,3-dihydronaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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